molecular formula C11H11F3O5S B2371037 Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate CAS No. 341006-48-2

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Cat. No. B2371037
M. Wt: 312.26
InChI Key: LDBAVJDFQNAEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, also known as TFB, is a sulfonyl ester of benzoic acid. It has a molecular formula of C11H11F3O5S and a molecular weight of 312.26 .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate consists of a benzoate core with two methyl groups at the 3 and 5 positions, a trifluoromethylsulfonyl group at the 4 position, and a methyl ester group .

Scientific Research Applications

Chemical Properties and Synthesis

  • The molecular structure of similar compounds, like "methyl 5-chloro-2-(trifluoromethylsulfonamido)benzoate," reveals insights into the orientations of side chains and the formation of intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior of similar molecules (Kimura & Hourai, 2005).

  • Another study explored the cyclization of methyl benzoate derivatives in the presence of bases, leading to the formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This demonstrates the compound's reactivity and potential applications in organic synthesis (Ukrainets et al., 2014).

Chemical Reactions and Catalysis

  • Research on the oxidative coupling of methyl benzoate, a related compound, shows that different factors, like the presence of trifluoromethanesulfonic acid, can significantly affect the reactivity and regioselectivity of the process. This has implications for the use of similar compounds in catalytic reactions (Iretskii et al., 2000).

  • Studies also reveal that compounds like methyl 2-(methylthio)benzoate exhibit sulfur(IV)-oxygen interactions, which are significant in understanding their behavior in various chemical contexts (Kucsman et al., 1984).

Biological and Environmental Interactions

  • Research on sulfometuron, a compound structurally related to Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, discusses its environmental fate and impacts on watersheds in the southern United States. This study provides insights into the environmental behavior of similar compounds (Michael, 2003).

  • Another study on the metabolism of Bayer 29493 by white rats, a compound with similar sulfone and ester functionalities, sheds light on the biological interactions and metabolization pathways of these types of compounds (Brady & Arthur, 1961).

Safety And Hazards

The safety and hazards associated with Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate are not specified in the available sources. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

methyl 3,5-dimethyl-4-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O5S/c1-6-4-8(10(15)18-3)5-7(2)9(6)19-20(16,17)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBAVJDFQNAEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

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